3-methyl-1H-indazol-5-ol
CAS No.: 904086-08-4
Cat. No.: VC8150090
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 904086-08-4 |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 3-methyl-2H-indazol-5-ol |
Standard InChI | InChI=1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) |
Standard InChI Key | KFJXASDLOGNCHS-UHFFFAOYSA-N |
SMILES | CC1=C2C=C(C=CC2=NN1)O |
Canonical SMILES | CC1=C2C=C(C=CC2=NN1)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methyl-1H-indazol-5-ol belongs to the indazole family, featuring a benzene ring fused to a pyrazole system. The IUPAC name 3-methyl-1H-indazol-5-ol reflects the hydroxyl group at position 5, a methyl substituent at position 3, and the dominance of the 1H-tautomer (Figure 1) . The 1H-indazole tautomer is thermodynamically favored over 2H- and 3H-forms due to a calculated energy difference of 2.3–4.1 kcal/mol, as determined by MP2/6-31G* computational methods .
Table 1: Key Physicochemical Properties
Spectral Characterization
While experimental spectral data for 3-methyl-1H-indazol-5-ol remains limited in public databases, analogous indazoles exhibit characteristic IR absorptions for O–H (3200–3600 cm⁻¹) and C=N (1600–1500 cm⁻¹) groups . Nuclear magnetic resonance (NMR) studies of related compounds suggest aromatic proton signals between δ 6.8–8.0 ppm and methyl group resonances near δ 2.5 ppm .
Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAr)
A general route to 1H-indazoles involves SNAr cyclization of 2-fluoro-5-nitrobenzaldehyde or acetophenone derivatives with hydrazines. For example, treatment of 2-fluoro-5-nitroacetophenone with methylhydrazine in DMF at 90°C yields 1-substituted indazoles in 45–90% efficiency . Adapting this protocol, 3-methyl-1H-indazol-5-ol could theoretically arise from a suitably substituted precursor, though regioselectivity challenges necessitate careful optimization.
Table 2: Representative Synthetic Conditions for Indazoles
Substrate | Reagent | Conditions | Yield |
---|---|---|---|
2-Fluoro-5-nitroacetophenone | NH₂NH₂·H₂O | DMF, 23°C, 2 h | 95% |
2-Fluoro-5-nitrobenzaldehyde | ArNHNH₂·HCl, K₂CO₃ | DMPU, 90°C, 24 h | 63–73% |
One-Pot Domino Reactions
Recent advances enable indazole formation via domino condensation-cyclization sequences. Arylhydrazines react with α,β-unsaturated carbonyl compounds in DMPU under basic conditions, achieving yields up to 96% . For 3-methyl-1H-indazol-5-ol, this approach could minimize isolation of intermediates while enhancing atom economy.
Stability and Reactivity
Tautomeric Equilibrium
The 1H-indazole tautomer predominates in solution and solid states due to conjugation between the pyrazole nitrogen lone pairs and the aromatic π-system . Solvent effects marginally influence this equilibrium; polar protic solvents like water stabilize the 1H-form by 0.3 kcal/mol compared to nonpolar media .
Pharmacological Significance
Biological Activity Profiles
While direct studies on 3-methyl-1H-indazol-5-ol are sparse, indazole derivatives demonstrate:
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Anticancer Activity: Inhibition of kinases (e.g., VEGFR2, CDK2) via π-π stacking and hydrogen bonding .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis through undefined mechanisms .
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Neuroprotective Potential: Modulation of NMDA receptors in neurodegenerative models .
Industrial and Research Applications
Pharmaceutical Intermediates
3-Methyl-1H-indazol-5-ol serves as a precursor to kinase inhibitors and GPCR modulators. Its hydroxyl group facilitates prodrug strategies via phosphate or glycoside conjugation.
Material Science
Indazole derivatives contribute to:
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Coordination Complexes: Ligands for luminescent Ir(III) and Ru(II) complexes in OLEDs.
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Polymer Stabilizers: Radical scavengers in polyethylene films.
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